molecular formula C15H19F3N2O3 B2718695 N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 866153-63-1

N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2718695
CAS No.: 866153-63-1
M. Wt: 332.323
InChI Key: ROLSEFDLVCVMSI-UHFFFAOYSA-N
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Description

N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide: is a synthetic organic compound characterized by the presence of a morpholine ring, a trifluoroethoxy group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(2,2,2-trifluoroethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-(morpholino)ethylamine under controlled conditions to yield the desired product.

Reaction Conditions

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for optimizing yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can result in the replacement of the trifluoroethoxy group with other functional groups.

Scientific Research Applications

N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Materials Science: It may be utilized in the design and synthesis of novel materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance the compound’s binding affinity and selectivity, while the morpholine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholinoethyl)-4-methoxybenzenecarboxamide: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    N-(2-piperidinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide is unique due to the presence of the trifluoroethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold for further development in various research fields.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3/c16-15(17,18)11-23-13-3-1-12(2-4-13)14(21)19-5-6-20-7-9-22-10-8-20/h1-4H,5-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLSEFDLVCVMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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